

Physical and chemical properties of Pentoxifylline-d5

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An In-depth Technical Guide to the Physical and Chemical Properties of **Pentoxifylline-d5**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxifylline-d5 is the deuterated analog of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] This stable isotope-labeled version serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.[2] The substitution of five hydrogen atoms with deuterium atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of **Pentoxifylline-d5**, details on the experimental protocols used for its characterization, and a visualization of its primary mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **Pentoxifylline-d5** are summarized below. For comparative purposes, the properties of the non-deuterated form, Pentoxifylline, are also included.

Table 1: Physical and Chemical Properties of **Pentoxifylline-d5**



Property	Value	Reference
Chemical Name	3,7-dimethyl-1-(5-oxohexyl- 4,4,6,6,6-d5)-3,7-dihydro-1H- purine-2,6-dione	[3]
Synonyms	BL-191-d5, PTX-d5, Oxpentifylline-d5	[2]
Molecular Formula	C13H13D5N4O3	[4]
Molecular Weight	283.34 g/mol	[3][4]
CAS Number	1185995-18-9	[2][4]
Appearance	White to off-white solid	[2]
Purity	≥98% chemical purity, 98 atom % D	[5]
Storage	Store at -20°C	[6]

Table 2: Comparison of **Pentoxifylline-d5** and Pentoxifylline



Property	Pentoxifylline-d5	Pentoxifylline
Molecular Formula	C13H13D5N4O3[4]	C13H18N4O3[7]
Molecular Weight	283.34 g/mol [3][4]	278.31 g/mol [7][8]
Melting Point	Not explicitly reported, but expected to be similar to Pentoxifylline.	104-107 °C[9]
Boiling Point	Not explicitly reported.	~421 °C (estimate)[8]
Solubility	Soluble in DMSO, DMF, and Ethanol.[10]	Soluble in chloroform, methanol, and water.[1] Soluble in ethanol (~2 mg/ml), DMSO (~10 mg/ml), and DMF (~10 mg/ml).[6]
UV/Vis (λmax)	Not explicitly reported.	273 nm[6], 276 nm[11]
LogP	0.19300[4]	0.29[12]

Experimental Protocols

Detailed experimental protocols for the characterization of a specific batch of **Pentoxifylline-d5** are typically provided in the Certificate of Analysis from the supplier. However, the following sections describe the general methodologies used for the synthesis and analysis of such isotopically labeled compounds.

Synthesis

A common method for the synthesis of deuterated compounds involves using deuterated starting materials or reagents. A patented method for preparing **Pentoxifylline-d5** involves treating Pentoxifylline with deuterium oxide (D₂O) and a base like potassium carbonate in a solvent such as toluene, followed by heating to facilitate hydrogen-deuterium exchange at specific positions.[13]

Structural Elucidation and Purity Determination



The structure and purity of **Pentoxifylline-d5** are confirmed using a combination of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for confirming the isotopic labeling pattern.[14] By comparing the ¹H NMR spectrum of Pentoxifylline-d5 with that of its non-deuterated standard, the absence of signals at the deuterated positions confirms the successful incorporation of deuterium. ¹³C NMR can also be used to confirm the carbon skeleton.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and isotopic purity of the compound.[14] For Pentoxifylline-d5, the molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the mass of the five deuterium atoms.[15] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often used for quantitative analysis in biological samples.[16][17][18]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the compound. The sample is passed through a column, and the retention time is compared to a known standard. The peak area in the chromatogram is proportional to the concentration of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency compared to the C-H stretching vibrations, providing further evidence of deuteration.

Mechanism of Action

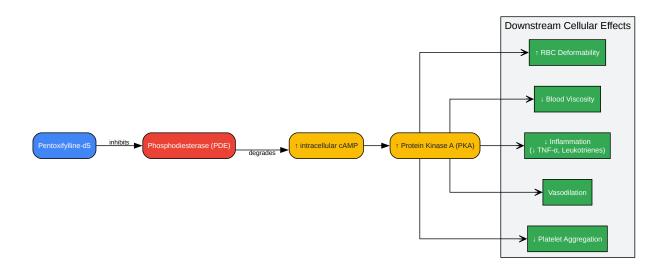
Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2][7] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][19] This elevation in cAMP activates protein kinase A (PKA) and leads to a cascade of downstream effects that contribute to its therapeutic properties.[7]

The primary effects include:

 Improved Erythrocyte Deformability: Increased cAMP levels in red blood cells enhance their flexibility, allowing them to pass more easily through narrow capillaries.[1][20]



- Reduced Blood Viscosity: Pentoxifylline decreases plasma fibrinogen concentrations and reduces erythrocyte and platelet aggregation, leading to a decrease in overall blood viscosity.[1]
- Anti-inflammatory Effects: It inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and leukotrienes.[7][19]
- Vasodilation: The increase in cAMP in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.[1]
- Inhibition of Platelet Aggregation: Pentoxifylline also inhibits thromboxane synthesis and increases prostacyclin synthesis, which helps in reducing platelet aggregation.[1]



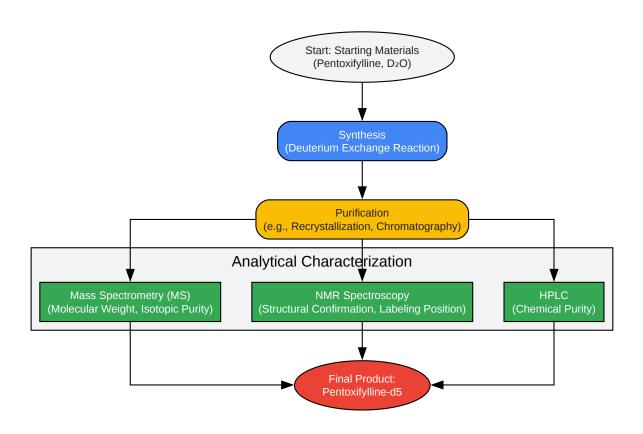
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Figure 1: Signaling pathway of Pentoxifylline.



Experimental Workflow for Characterization

The general workflow for the synthesis and characterization of **Pentoxifylline-d5** involves several key stages to ensure the final product meets the required specifications for research use.



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Figure 2: General workflow for Pentoxifylline-d5 characterization.

Applications in Research

Pentoxifylline-d5 is primarily used as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Pentoxifylline and its metabolites in biological samples like plasma.[2] Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results in pharmacokinetic and drug metabolism studies.



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